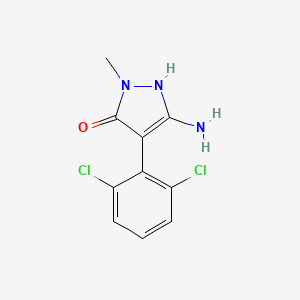
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a pyrazolone core, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, amine derivatives, and hydroxylated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1-tert-butylpyrazole-4-carboxamide: Known for its inhibitory effects on specific kinases.
5-amino-1-(4-methylphenyl)pyrazole: Studied as an antagonist for neuropeptide Y receptors.
5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Reported as a potent corticotrophin-releasing factor-1 receptor antagonist.
Uniqueness
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group, in particular, contributes to its enhanced stability and potential for diverse chemical modifications.
Propriétés
Numéro CAS |
923972-91-2 |
|---|---|
Formule moléculaire |
C10H9Cl2N3O |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O/c1-15-10(16)8(9(13)14-15)7-5(11)3-2-4-6(7)12/h2-4,14H,13H2,1H3 |
Clé InChI |
MZSFVIWQTZIMSV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(N1)N)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


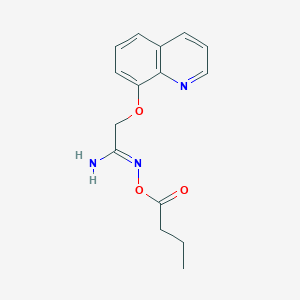
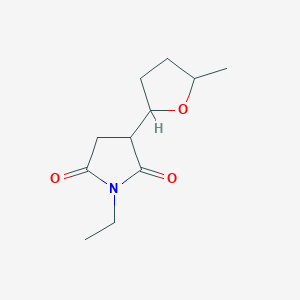
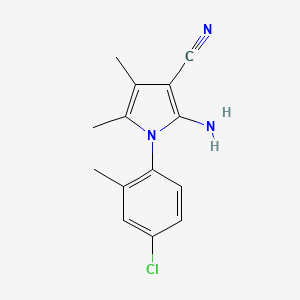
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

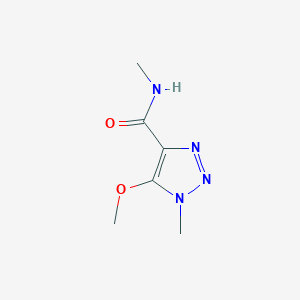
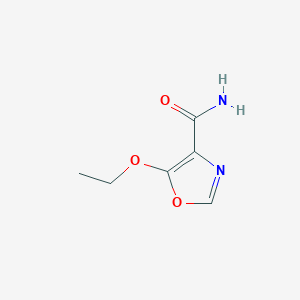
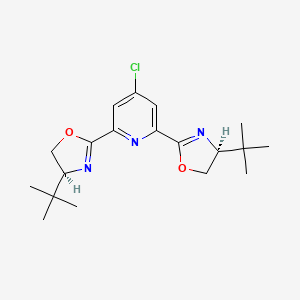
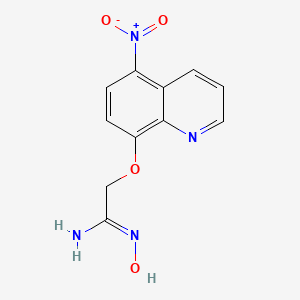

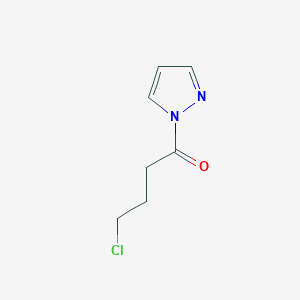
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)


